molecular formula C11H22N2O2 B1442478 tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate CAS No. 860297-27-4

tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate

Cat. No.: B1442478
CAS No.: 860297-27-4
M. Wt: 214.3 g/mol
InChI Key: HGRDDBPZHZEGNY-UHFFFAOYSA-N
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Chemical Reactions Analysis

tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • The compound serves as a building block in the synthesis of more complex molecules. Its structure allows for various functional group modifications, making it useful in creating derivatives with enhanced properties.

2. Biochemical Assays

  • Tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate is utilized in studying enzyme inhibitors and as a probe in biochemical assays. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways.

3. Medicinal Chemistry

  • The compound has potential applications in drug development due to its interaction with biological receptors and enzymes. Research indicates that it can act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity.

The biological activity of this compound is linked to its interactions with specific receptors and enzymes:

  • CGRP Receptor Antagonism : Studies suggest that carbamate derivatives can act as antagonists at the calcitonin gene-related peptide (CGRP) receptor, which is involved in pain transmission and migraine pathophysiology. Structural modifications can enhance binding affinity and selectivity toward this receptor.
  • Antitumor Activity : Preliminary studies show that related compounds may exhibit antitumor effects by inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro assays demonstrated significant reductions in cell viability upon treatment with these compounds.

Case Study 1: Antitumor Effects

In a study evaluating the antitumor effects of carbamate derivatives similar to this compound, treatment resulted in a 55% decrease in viability of MDA-MB-231 cells after three days at a concentration of 10 μM. This effect was statistically significant (p < 0.01), indicating potential therapeutic relevance in cancer treatment.

Case Study 2: Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationships of various carbamates revealed that modifications to the nitrogen and carbon backbone significantly influenced receptor binding and biological activity. For instance, introducing specific functional groups enhanced the antagonistic effects on the CGRP receptor, suggesting avenues for further drug development.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Biological Activity

Introduction

Tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.309 g/mol
  • Structural Characteristics : The compound features a carbamate functional group, which is known for its stability and ability to modulate interactions with biological targets .

The biological activity of this compound can be attributed to its ability to interact with various biological receptors and enzymes. The carbamate group allows for hydrogen bonding and conformational flexibility, which are crucial for binding to target sites.

Interaction with Receptors

  • CGRP Receptor Antagonism : Research indicates that carbamate derivatives can act as antagonists at the calcitonin gene-related peptide (CGRP) receptor, which is involved in pain transmission and migraine pathophysiology. The structural modifications in carbamates can enhance their binding affinity and selectivity towards specific receptors .
  • Potential Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit antitumor effects by inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro assays demonstrated a significant reduction in cell viability upon treatment with these compounds .

Table 1: Biological Activity Summary

Activity TypeAssessed CompoundsObserved Effects
CGRP Receptor AntagonismThis compoundHigh binding affinity
Antitumor ActivitySimilar carbamate derivatives55% reduction in MDA-MB-231 viability at 10 μM
Enzyme InteractionVarious carbamate analogsModulation of enzyme kinetics

Case Study 1: Antitumor Effects

In a study evaluating the antitumor effects of related compounds, it was found that treatment with a specific carbamate derivative resulted in a 55% decrease in viability of MDA-MB-231 cells after three days at a concentration of 10 μM. This effect was statistically significant (p < 0.01), indicating potential therapeutic relevance in cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationships of various carbamates revealed that modifications to the nitrogen and carbon backbone significantly influenced receptor binding and biological activity. For instance, introducing specific functional groups enhanced the antagonistic effects on the CGRP receptor, suggesting avenues for further drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate, and how can reaction conditions be optimized?

  • Synthetic Routes : The compound is typically synthesized via carbamate protection of the primary amine group. A stepwise approach involves condensing tert-butyl carbamate with a cyclopentylamine derivative. For example, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective for forming carbamate linkages under mild conditions .
  • Optimization : Key parameters include controlling reaction temperature (0–25°C), pH (neutral to slightly basic), and solvent choice (e.g., dichloromethane or DMF). Monitoring reaction progress via TLC or LC-MS ensures intermediate stability and minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate?

  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm for 1^1H, ~28 ppm for 13^{13}C) and carbamate carbonyl (~155 ppm). Cyclopentyl protons appear as complex multiplet signals .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C11_{11}H22_{22}N2_2O2_2, MW 214.31) and detects impurities.
  • IR Spectroscopy : Stretching vibrations for N-H (~3350 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) confirm functional groups .

Q. What purification strategies are recommended for tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) to isolate the product from unreacted amines or coupling reagents.
  • Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystals. Ensure slow cooling to avoid co-precipitation of impurities .

Advanced Research Questions

Q. How can researchers address challenges in the stereoselective synthesis of tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) during cyclopentane ring formation to control stereochemistry.
  • Protecting Group Strategy : Use orthogonal protecting groups (e.g., Fmoc for temporary amine protection) to prevent racemization during carbamate formation .
  • Analytical Validation : Chiral HPLC or polarimetry confirms enantiomeric excess (>95%) post-synthesis .

Q. What computational methods are recommended for modeling the molecular conformation of tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond angles, torsional strain, and intramolecular hydrogen bonding.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data for this compound?

  • Purity Assessment : Confirm sample homogeneity via HPLC. Contaminants (e.g., residual solvents) can skew NMR integration or MS adduct formation .
  • Isotopic Pattern Analysis : Compare experimental vs. theoretical isotopic distributions in MS to identify impurities.
  • 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals and assign ambiguous peaks .

Q. What are the best practices for X-ray crystallographic analysis of tert-butyl carbamate derivatives?

  • Crystal Growth : Slow evaporation from a 1:1 ether/pentane mixture produces diffraction-quality crystals.
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion.
  • Refinement : SHELXL (via Olex2 interface) refines structures, with restraints for disordered tert-butyl groups. Validate using R-factor convergence (<0.05) and residual electron density maps .

Properties

IUPAC Name

tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRDDBPZHZEGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704906
Record name tert-Butyl [2-(aminomethyl)cyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860297-27-4
Record name tert-Butyl [2-(aminomethyl)cyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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